molecular formula C8H13Br B148850 1-Bromo-2-octyne CAS No. 18495-27-7

1-Bromo-2-octyne

Cat. No. B148850
CAS RN: 18495-27-7
M. Wt: 189.09 g/mol
InChI Key: QKPBYOBXEXNWOA-UHFFFAOYSA-N
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Description

1-Bromo-2-octyne is a halogenated alkyne, a compound that includes a bromine atom and a triple bond within its carbon chain. While the specific compound 1-Bromo-2-octyne is not directly discussed in the provided papers, the research does cover various brominated alkynes and their chemical behavior, which can provide insights into the properties and reactivity of 1-Bromo-2-octyne.

Synthesis Analysis

The synthesis of brominated alkynes can be achieved through different methods. For instance, the synthesis of fluorinated enynes and dienes via 1-bromo-2-fluoro alkenes involves palladium-catalyzed condensation, which could be adapted for the synthesis of 1-Bromo-2-octyne . Additionally, the preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction suggests a potential synthetic route for 1-Bromo-2-octyne that could offer high yields and stereoselectivity .

Molecular Structure Analysis

The molecular structure of brominated alkynes, such as 1-Bromo-2-octyne, is characterized by the presence of a triple bond and a bromine atom. The structure can influence the reactivity and the formation of stereogenic centers or axially chiral allenes, as seen in the DABCO-catalyzed 1,4-bromolactonization of conjugated enynes .

Chemical Reactions Analysis

Brominated alkynes participate in various chemical reactions. For example, they can undergo regioselective gold-catalyzed rearrangement , and they can be used as reagents in organic synthesis, such as in the addition to aldehydes and ketones to form 2-bromo-1-alken-3-ols . The reactivity of 1-Bromo-2-octyne can be inferred from these studies, suggesting its potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-octyne can be deduced from the behavior of similar brominated compounds. The stability of a 1-bromoalumole and its potential for functionalization indicate that brominated alkynes can form stable structures and participate in further chemical transformations . The visible-light-induced C-Br bond homolysis of bromomalonates to synthesize benzofurans demonstrates the susceptibility of brominated compounds to photolytic conditions .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Cycloalkynes : 1-Bromo-2-octyne is used in the preparation of cycloalkyne derivatives, such as cyclo-octyne, through elimination reactions (Reese & Shaw, 1970).
  • Synthesis of Alkenes and Alkynes : It's instrumental in the stereoselective preparation of (Z)-1-bromo-1-alkenes and terminal alkynes from dibromoalkanoic acids, using microwave-induced reactions (Kuang, Yang, Senboku, & Tokuda, 2005).
  • Molecular Structure Studies : Its derivatives, such as 1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane, have been synthesized for molecular and crystal structure analyses (Douglass, Janoušek, Kaszyński, & Young, 1998).
  • Catalytic Reduction Studies : 1-Bromo-2-octyne is used in studies exploring the catalytic reduction of phenyl-conjugated acetylenic halides (Mubarak, Jennermann, Ischay, & Peters, 2007).

Chemical Reactions and Properties

  • Skeletal Rearrangement : 1-Bromo-2-octyne is involved in skeletal rearrangements at the molecular level, contributing to the synthesis of long polyynes (Pavliček, Gawel, Kohn, Majzik, Xiong, Meyer, Anderson, & Gross, 2018).
  • Formation of Dienals : It is used in the synthesis of aliphatic dienals, which are crucial in various chemical synthesis processes (Ward & Dorp, 2010).
  • Polar Interaction Studies : The compound plays a role in studies examining hydrogen bonding and other polar interactions in organic solvents (Hallman, Stephenson, & Fuchs, 1983).
  • Chain Extension Reactions : Its role in chain extension reactions of acetylenes has been explored, providing insights into the butylation and metal-halogen exchange processes (Bhanu, Khan, & Scheinmann, 1976).

Safety And Hazards

1-Bromo-2-octyne is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and specific target organ toxicant (respiratory system) .

properties

IUPAC Name

1-bromooct-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPBYOBXEXNWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373728
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-octyne

CAS RN

18495-27-7
Record name 1-Bromo-2-octyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18495-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under argon atmosphere, anhydrous pyridine (0.4 ml, 4.9 mmol) was added to a solution of 2-octyne-1-ol (9.4658 g, 75.0 mmol) in anhydrous ether (50 ml). To the mixture was added dropwise phosphorus tribromide (2.35 ml, 25.0 mmol) at -30° to -35° C. and the mixture was stirred at the same temperature for one hour and then stirred for one hour at room temperature under argon atmosphere. To the resulting mixture was added brine (100 ml), and the mixture was then extracted with ether (50 ml×4). The combined ether layers were washed with an aqueous saturated solution of sodium bicarbonate (150 ml), with water (150 ml) and with brine (150 ml), dried over anhydrous sodium sulfate (40 g), and concentrated. Distillation of the residue gave a colorless oily product of 1-bromo-2-octyne (9.1493 g, 65%, B.p.: 53°-58° C./0.39 mmHg). The product was assigned the structure by the following data.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
9.4658 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of 2-octyne-1-ol (37.8 g) in ether (150 mL) containing pyridine (3 ml) was cooled to -35° and treated with a solution of phosphorous tribromide (28.9 g) over 45 min. The mixture was then stirred at -30° for 2 hours, 3 hours at room temperature and 1/2 hour at 40°. The reaction mixture was then cooled to room temperature, poured onto ice and extracted with ether. The combined ether extracts were washed with aqueous NaHCO3 solution, brine and dried (MgSO4). Removal of the solvents and distillation of the residue yielded 1-bromo-2-octyne (40.9 g), bp, 106°-110° (25 mmHg).
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Bromo-2-octyne
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Citations

For This Compound
49
Citations
NV Groza, IV Ivanov, SG Romanov, GI Myagkova… - Tetrahedron, 2002 - Elsevier
… 3(R)-HETE and 3(R)-HTDE were prepared by cross-coupling of methyl 3(R)-hydroxyhex-5-ynoate either with 1-bromo-2,5,8-tetradecatriyne or 1-bromo-2-octyne followed by catalytic …
Number of citations: 37 www.sciencedirect.com
JP Ward, DA Van Dorp - … des Travaux Chimiques des Pays‐Bas, 1969 - Wiley Online Library
… 4,7-Decadienal, 4,7-tridecadienal, S$-tetradecadienal and 6,9-dodecadienal (all-cis) have been synthesized by coupling 1-bromo-2-pentyne and 1 -bromo2-octyne with the diethyl …
Number of citations: 12 onlinelibrary.wiley.com
R Klok, WMM Möhlmann… - Recueil des Travaux …, 1980 - Wiley Online Library
… Subsequently 352 g (1.86 mol) 1-bromo-2-octyne was added and the mixture heated under reflux for 17 h. After cooling, 1 1 saturated ammonium chloride solution was added and the …
Number of citations: 5 onlinelibrary.wiley.com
AR Offenbacher, H Zhu, JP Klinman - Tetrahedron letters, 2016 - Elsevier
… The label ( 12 C or 13 C) at reactive carbon in the final product, 1, was controlled by the nature of the carbon isotope in the 1-bromo-2-octyne (3) fragment. In addition, deuterium was …
Number of citations: 7 www.sciencedirect.com
H Sprecher - Lipids, 1968 - Springer
… of 1-bromo-2-octyne and 7-octynoic acid was carried out as described for the synthesis of IV except that the reaction was refluxed for 24 hr instead of stirring at room temperature. The …
Number of citations: 42 link.springer.com
JP Ward, DA Van Dorp - … des Travaux Chimiques des Pays‐Bas, 1966 - Wiley Online Library
… 37.8 g 1-bromo-2-octyne (IV) in 30 ml THF was added with stirring in 15 min. The mixture boiled under reflux spontaneously for about 30 min. It was then heated under reflux for 2 h. …
Number of citations: 38 onlinelibrary.wiley.com
S Condon-Gueugnot, G Linstrumelle - Tetrahedron, 2000 - Elsevier
… 2-octyn-1-ol, 23 non-4-yn-3-ol, 23 2-methyl-oct-3-yn-2-ol 23 and 1-bromo-2-octyne 24 were prepared by known procedures. PdCl 2 and Pd(OAc) 2 are commercial products. Pd(PPh 3 ) …
Number of citations: 29 www.sciencedirect.com
DL Luthria, H Sprecher - Lipids, 1993 - Springer
… The solution was cooled to 5~ cuprous cyanide (200 mg) was added and, after 15 rain, 1-bromo-2-octyne-7,7,8,8-d4 (48 g, 0.25 mol) in THF (75 mL) was added dropwise during 20-30 …
Number of citations: 13 link.springer.com
PD Mayo, SD Abeysekera, PJ Silk… - Canadian Journal of …, 2022 - cdnsciencepub.com
… The protected ketones 12a and 12b were then coupled with 1-bromo-2-octyne 6 to give diynes 9a and 9b, with the ketal protecting group being carried through to the end of the …
Number of citations: 1 cdnsciencepub.com
YB Pyatnova, VV Fedulova… - Journal of General …, 1965 - Consultants Bureau
Number of citations: 0

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